molecular formula C11H23NO B13302589 N-(1-methoxybutan-2-yl)cyclohexanamine

N-(1-methoxybutan-2-yl)cyclohexanamine

Cat. No.: B13302589
M. Wt: 185.31 g/mol
InChI Key: FQHHKIGGWXFIPM-UHFFFAOYSA-N
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Description

N-(1-methoxybutan-2-yl)cyclohexanamine is a chemical compound with the molecular formula C11H23NO It is characterized by a cyclohexane ring attached to an amine group, which is further substituted with a methoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxybutan-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 1-methoxybutan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxybutan-2-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1-methoxybutan-2-yl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-methoxybutan-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: A simpler analog without the methoxybutyl substitution.

    N-cyclohexylcyclohexanamine: A compound with two cyclohexane rings.

    N-methylcyclohexanamine: A compound with a methyl group instead of the methoxybutyl group.

Uniqueness

N-(1-methoxybutan-2-yl)cyclohexanamine is unique due to the presence of the methoxybutyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(1-methoxybutan-2-yl)cyclohexanamine

InChI

InChI=1S/C11H23NO/c1-3-10(9-13-2)12-11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3

InChI Key

FQHHKIGGWXFIPM-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC1CCCCC1

Origin of Product

United States

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